molecular formula C18H24O5 B1380888 3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde CAS No. 582289-85-8

3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde

Cat. No. B1380888
M. Wt: 320.4 g/mol
InChI Key: SLCKBSRKMBMHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde” is a chemical compound with the molecular formula C18H24O5 . It has a molecular weight of 320.38 . This compound is used for proteomics research .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde” are not fully detailed in the available resources. It’s known that it has a molecular weight of 320.38 and a molecular formula of C18H24O5 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Tetrahydropyrimidinylalkanes/Benzenes : Utilizing N,S-acetals with formaldehyde and diamines, bis-1,2,3,4-tetrahydropyrimidinylalkanes/benzenes have been synthesized, demonstrating the compound's utility in creating complex organic structures (Dutta et al., 2005).

  • Development of Mono and Bis Dihydropyrano Chromenes : This compound plays a role in synthesizing mono and bis dihydropyrano chromenes, showcasing its versatility in organic chemistry applications (Abaszadeh & Seifi, 2017).

  • Creation of Tetraaza[14]annulenes : The compound has been used to synthesize macrocyclic N4 ligands that chelate nickel(II) ions, indicating its potential in coordination chemistry (Hanke & Breitmaier, 1982).

Catalysis and Organic Reactions

  • Catalyzing Synthesis of Benzo[b]Pyrans : Its derivatives have been utilized in catalyzing the synthesis of 4H-benzo[b]pyrans in a fluorous biphase system, highlighting its role in facilitating important organic reactions (Hong & Cai, 2010).

  • Electropolymerization : Derivatives of this compound have been used in electropolymerization to create conducting polymers, revealing its applicability in materials science and electronics (Sotzing et al., 1996).

  • Development of Bis-Dihydropyridines : It has facilitated the Hantzsch synthesis of novel bis-dihydropyridines and bis(tetrahydrodipyrazolo[3,4-b:4′,3′-e]pyridines), pointing to its significance in creating hybrid molecules (Sanad et al., 2020).

Potential Biological Applications

  • Antimicrobial Activity : Some derivatives synthesized using this compound were tested for their antimicrobial activity, indicating its potential in medicinal chemistry and pharmaceutical applications (El-Gaby, 2003).

Safety And Hazards

The safety and hazards associated with “3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde” are not specified in the available resources. It’s noted that this compound is for research use only and not intended for diagnostic or therapeutic use .

Future Directions

The future directions for research on “3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde” are not specified in the available resources. Given its use in proteomics research , it could be involved in studies related to protein structure and function, but more specific future directions would depend on the results of ongoing research.

properties

IUPAC Name

2-[3,4-bis(oxan-2-yloxy)phenyl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O5/c19-10-9-14-7-8-15(22-17-5-1-3-11-20-17)16(13-14)23-18-6-2-4-12-21-18/h7-8,10,13,17-18H,1-6,9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCKBSRKMBMHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=C(C=C(C=C2)CC=O)OC3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.